L-Homoglutamine
Overview
Description
Synthesis Analysis
The synthesis of L-Homoglutamine can be achieved through the oxidation of L-lysine derivatives using potassium permanganate (KMnO4) in acidic media. This process preferentially oxidizes the ε-methylene group, leading to the formation of L-Homoglutamine derivatives. These derivatives are crucial for peptide synthesis involving homoglutamic acid and homoglutamine (Liberek & Kasprzykowska, 2009). Another approach involves the chlorination of the ε-amino group in acetyl-L-lysine ethyl ester, followed by dehydrochlorination and hydrolysis, yielding L-Homoglutamic acid in good yield (Kondo et al., 1985).
Molecular Structure Analysis
The molecular structure of L-Homoglutamine and its derivatives has been characterized through various analytical techniques. The structural analysis reveals the transformation of the ε-methylene group into a carbonyl group, with side products formed by oxidation at different carbon atoms. These structural features are essential for understanding the reactivity and synthesis applications of L-Homoglutamine derivatives (Liberek & Kasprzykowska, 2009).
Chemical Reactions and Properties
L-Homoglutamine undergoes various chemical reactions due to its functional groups. The presence of the carboxyl and amino groups allows it to participate in peptide bond formation, making it a valuable building block in peptide synthesis. The synthesis and biological activities of substance P analogs containing L-Homoglutamine highlight its utility in producing bioactive compounds (Hashimoto et al., 1987).
Scientific Research Applications
Peptide Synthesis : L-Homoglutamine derivatives can be synthesized through the oxidation of L-lysine derivatives, which has potential applications in peptide synthesis (Liberek & Kasprzykowska, 2009).
Diabetes and Obesity Treatment : Glutamine, including its derivatives like L-Homoglutamine, can stimulate glucagon-like peptide-1 (GLP-1) secretion, suggesting potential benefits in the treatment of diabetes and obesity (Reimann et al., 2004).
Neurodegenerative Diseases : Research shows that specific molecular chaperones may assist in managing misfolded or aggregated polyglutamine proteins in neurons, which has implications for treating polyglutamine diseases (Chai et al., 1999).
Anti-inflammatory Agents : Substance P analogs with homoglutamine have shown enhanced activity on isolated guinea pig ileum, indicating potential as new anti-inflammatory agents (Uchida et al., 1986).
Immunomodulation : N-Acetylmuramyl-L-alanyl-D-isoglutamine, a synthetic adjuvant, can modulate the immune response through chemical modifications, indicating its potential use in immunotherapy (Chedid et al., 1976).
Photocatalysts and Bio-Imaging : Long persistent phosphors (LPPs) demonstrate potential for applications in solar energy utilization, bio-imaging, diagnosis, and photocatalysts (Li et al., 2016).
Genetic Code Expansion : Research has also explored the expansion of the genetic code, particularly the incorporation of unnatural amino acids like L-Homoglutamine into proteins, which has broad implications for molecular biology and biotechnology (Anderson et al., 2004).
Safety And Hazards
properties
IUPAC Name |
(2S)-2,6-diamino-6-oxohexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H2,8,9)(H,10,11)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJSUQQZGCHHNQ-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Homoglutamine | |
CAS RN |
7433-32-1 | |
Record name | 6-Oxolysine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007433321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-OXOLYSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0GTA5JB5B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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